tert-butyl N-[(1-formylcyclobutyl)methyl]carbamate
CAS No.: 1803596-57-7
Cat. No.: VC2605361
Molecular Formula: C11H19NO3
Molecular Weight: 213.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803596-57-7 |
|---|---|
| Molecular Formula | C11H19NO3 |
| Molecular Weight | 213.27 g/mol |
| IUPAC Name | tert-butyl N-[(1-formylcyclobutyl)methyl]carbamate |
| Standard InChI | InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-7-11(8-13)5-4-6-11/h8H,4-7H2,1-3H3,(H,12,14) |
| Standard InChI Key | IJLNNGPCNJWBMU-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCC1(CCC1)C=O |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1(CCC1)C=O |
Introduction
Chemical Identity and Structure
Basic Information
tert-butyl N-[(1-formylcyclobutyl)methyl]carbamate is an organic compound characterized by several distinct functional groups, including a tert-butyl carbamate group attached to a cyclobutyl system bearing a formyl substituent. The key identifiers for this compound are summarized in the table below:
| Parameter | Value |
|---|---|
| CAS Registry Number | 1803596-57-7 |
| Molecular Formula | C11H19NO3 |
| Molecular Weight | 213.27 g/mol |
| IUPAC Name | tert-butyl N-[(1-formylcyclobutyl)methyl]carbamate |
| Alternative Names | 1,1-Dimethylethyl N-[(1-formylcyclobutyl)methyl]carbamate; Carbamic acid, N-[(1-formylcyclobutyl)methyl]-, 1,1-dimethylethyl ester |
This compound contains a cyclobutyl ring as its core structural element, with a formyl group and a methylcarbamate functionality attached to the same carbon of the ring .
Structural Characteristics
The molecular structure of tert-butyl N-[(1-formylcyclobutyl)methyl]carbamate features several key elements:
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A cyclobutyl ring, which is a four-membered carbocyclic system
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A formyl group (CHO) directly attached to the cyclobutyl ring
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A methylamine linkage connecting the ring to the carbamate group
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A tert-butyloxycarbonyl (Boc) protecting group
The standard InChI notation for this compound is:
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-7-11(8-13)5-4-6-11/h8H,4-7H2,1-3H3,(H,12,14)
The corresponding SMILES notation is:
CC(C)(C)OC(=O)NCC1(CCC1)C=O
These notations provide a standardized representation of the compound's structure that can be interpreted by chemical databases and computational chemistry software.
Physical and Chemical Properties
Physical Properties
The physical properties of tert-butyl N-[(1-formylcyclobutyl)methyl]carbamate are primarily derived from its molecular structure and functional groups. While specific experimental data on physical properties is limited in the available literature, the following characteristics can be inferred:
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Physical State: Likely a white to off-white solid at room temperature (based on similar carbamate compounds)
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Solubility: Expected to be soluble in organic solvents such as dichloromethane, chloroform, and dimethylformamide; limited solubility in water
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Stability: Moderately stable under standard laboratory conditions, but sensitive to strong acids that can cleave the Boc group
The compound's cyclobutyl ring contributes to its conformational properties, while the formyl and carbamate groups influence its reactivity profile.
Reactive Functional Groups
tert-butyl N-[(1-formylcyclobutyl)methyl]carbamate contains several reactive functional groups that determine its chemical behavior:
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The aldehyde (formyl) group: Susceptible to nucleophilic addition reactions and reduction
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The carbamate group: Can undergo hydrolysis under acidic or basic conditions
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The tert-butyloxycarbonyl (Boc) group: Acts as a protecting group for the amine functionality, removable under acidic conditions
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The cyclobutyl ring: A strained ring system that can undergo ring-opening reactions under certain conditions
These functional groups make the compound valuable in multi-step organic syntheses, particularly where selective transformations are required.
Synthesis and Applications
Applications in Organic Synthesis
tert-butyl N-[(1-formylcyclobutyl)methyl]carbamate serves as a versatile building block in organic synthesis, particularly in the preparation of more complex molecules. Its applications include:
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As an intermediate in the synthesis of pharmaceutically relevant compounds
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In the development of peptidomimetics and other biologically active molecules
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As a scaffolding element for diversity-oriented synthesis
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In the preparation of nitrogen-containing heterocycles
The formyl group provides a reactive handle for further transformations, while the protected amine allows for selective modification of the molecule .
| Quantity | Price (EUR) | Supplier |
|---|---|---|
| 50 mg | 735.00 € | CymitQuimica |
| 500 mg | 2,013.00 € | CymitQuimica |
This high price point reflects the compound's specialized nature and potentially complex synthesis .
Research Landscape
Related Compounds
Understanding the properties and applications of tert-butyl N-[(1-formylcyclobutyl)methyl]carbamate can be enhanced by examining structurally related compounds documented in the chemical literature:
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tert-butyl N-(1-formylcyclobutyl)carbamate (CAS: 163554-55-0): A closely related analog lacking the methylene spacer between the cyclobutyl ring and the carbamate group
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tert-butyl N-(1-formylcyclopropyl)-N-methylcarbamate (CAS: 387845-40-1): A related compound with a cyclopropyl ring instead of cyclobutyl, and an additional N-methyl substituent
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tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate (CAS: 1352999-04-2): A compound with a similar structural framework but containing a cyclohexyl ring instead of cyclobutyl and an amino group instead of formyl
These structural analogs may share similar reaction patterns and synthetic applications, providing additional context for understanding the chemistry of tert-butyl N-[(1-formylcyclobutyl)methyl]carbamate .
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